L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine
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Overview
Description
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine is a complex peptide compound composed of several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions with specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: DTT or TCEP (Tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with different amino acid sequence.
L-Valyl-L-alanine: Similar in structure but with a different arrangement of amino acids.
Uniqueness
L-Valyl-L-tyrosylglycyl-L-alanyl-L-tryptophylglycyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets sets it apart from simpler peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
921784-74-9 |
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Molecular Formula |
C37H49N9O10S |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C37H49N9O10S/c1-19(2)32(38)37(56)46-26(12-21-8-10-23(47)11-9-21)34(53)40-15-29(48)43-20(3)33(52)45-27(13-22-14-39-25-7-5-4-6-24(22)25)35(54)41-16-30(49)44-28(18-57)36(55)42-17-31(50)51/h4-11,14,19-20,26-28,32,39,47,57H,12-13,15-18,38H2,1-3H3,(H,40,53)(H,41,54)(H,42,55)(H,43,48)(H,44,49)(H,45,52)(H,46,56)(H,50,51)/t20-,26-,27-,28-,32-/m0/s1 |
InChI Key |
OOKDPGBIRZEGLB-BCDLMEOQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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